N1-(2-fluorophenyl)-N2-(4-(furan-3-yl)benzyl)oxalamide

medicinal chemistry scaffold complexity lead optimization

N1-(2-Fluorophenyl)-N2-(4-(furan-3-yl)benzyl)oxalamide is a synthetic, fluorinated oxalamide derivative that combines a 2-fluorophenyl group, a furan-3-yl-substituted benzyl moiety, and a central oxalamide linker. With a molecular formula of C19H15FN2O3 and a molecular weight of 338.3 g/mol, this compound belongs to a class of diamide scaffolds widely explored as kinase inhibitor precursors and bioactive small-molecule intermediates.

Molecular Formula C19H15FN2O3
Molecular Weight 338.338
CAS No. 2034456-88-5
Cat. No. B2714532
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN1-(2-fluorophenyl)-N2-(4-(furan-3-yl)benzyl)oxalamide
CAS2034456-88-5
Molecular FormulaC19H15FN2O3
Molecular Weight338.338
Structural Identifiers
SMILESC1=CC=C(C(=C1)NC(=O)C(=O)NCC2=CC=C(C=C2)C3=COC=C3)F
InChIInChI=1S/C19H15FN2O3/c20-16-3-1-2-4-17(16)22-19(24)18(23)21-11-13-5-7-14(8-6-13)15-9-10-25-12-15/h1-10,12H,11H2,(H,21,23)(H,22,24)
InChIKeyPLFTWRNZTZTXRO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N1-(2-Fluorophenyl)-N2-(4-(furan-3-yl)benzyl)oxalamide (CAS 2034456-88-5): A Fluorinated Oxalamide Scaffold for Medicinal Chemistry Procurement


N1-(2-Fluorophenyl)-N2-(4-(furan-3-yl)benzyl)oxalamide is a synthetic, fluorinated oxalamide derivative that combines a 2-fluorophenyl group, a furan-3-yl-substituted benzyl moiety, and a central oxalamide linker [1]. With a molecular formula of C19H15FN2O3 and a molecular weight of 338.3 g/mol, this compound belongs to a class of diamide scaffolds widely explored as kinase inhibitor precursors and bioactive small-molecule intermediates [2]. Its computed XLogP3 of 3.1 and topological polar surface area (TPSA) of 71.3 Ų indicate moderate lipophilicity and potential for balanced membrane permeability, making it a candidate of interest for drug discovery programs requiring CNS or oral bioavailability [1].

Why In-Class Oxalamide Analogs Cannot Simply Interchange with N1-(2-Fluorophenyl)-N2-(4-(furan-3-yl)benzyl)oxalamide


Oxalamide derivatives exhibit steep structure–activity relationships; even minor modifications to the N-aryl or N-alkyl substituents can drastically alter molecular conformation, electronic distribution, and target engagement [1]. The specific combination of an ortho-fluorinated phenyl ring and a furan-3-yl benzyl substituent in this compound is rationally designed to optimize metabolic stability and enable π-π stacking interactions that are not present in common analogs such as N1-(2-fluorophenyl)-N2-methyloxalamide or N1-(furan-2-ylmethyl)-N2-(4-(furan-3-yl)benzyl)oxalamide [2]. Generic substitution without head-to-head comparative data therefore carries a high risk of losing the desired biological activity, pharmacokinetic profile, or synthetic tractability that distinguishes this compound for specific research applications.

Quantitative Differentiation Evidence for N1-(2-Fluorophenyl)-N2-(4-(furan-3-yl)benzyl)oxalamide Against Closest Analogs


Molecular Weight Differentiation: A 142.1 Da Increase Over the Minimal Fluorinated Oxalamide Scaffold

The target compound (MW 338.3 g/mol) is significantly larger than the simplest retainable fluorinated oxalamide, N1-(2-fluorophenyl)-N2-methyloxalamide (MW 196.18 g/mol), representing a 142.1 Da increase . This higher molecular complexity correlates with increased potential for shape-based target recognition and reduced off-target promiscuity in fragment-based screening campaigns [1].

medicinal chemistry scaffold complexity lead optimization

Hydrogen Bond Acceptor Count: An Extra Acceptor Relative to the Dearylated Analog

The target compound possesses 4 hydrogen bond acceptors (HBA), compared to 3 HBA for N1-(2-fluorophenyl)-N2-methyloxalamide [1][2]. The additional HBA arises from the furan oxygen in the benzyl substituent, which can participate in key hydrogen-bonding interactions with kinase hinge regions or other polar binding pockets [3].

medicinal chemistry hydrogen bonding target engagement

Rotatable Bond Count: A 2-Bond Increase for Enhanced Conformational Flexibility

With 4 rotatable bonds, the target compound is more flexible than N1-(2-fluorophenyl)-N2-methyloxalamide (2 rotatable bonds) [1][2]. This increased flexibility allows the furan-3-yl benzyl group to sample a wider conformational space, potentially facilitating induced-fit binding to shallow or adaptive kinase active sites [3].

conformational analysis drug design flexibility

Ortho-Fluorine Electronic Effect: A Unique σ-Withdrawing Contribution Versus Para-Fluoro Analogs

The ortho-fluorine on the phenyl ring exerts a stronger inductive electron-withdrawing effect (σₘ = 0.34) compared to a para-fluorine (σₚ = 0.06), altering the acidity of the adjacent amide NH and modulating intramolecular hydrogen bonding [1]. This electronic perturbation cannot be replicated by the 4-fluorobenzyl analog N1-(4-fluorobenzyl)-N2-(4-(furan-3-yl)benzyl)oxalamide, which positions the fluorine farther from the amide and lacks the ortho effect [2].

medicinal chemistry fluorine chemistry SAR

High-Value Application Scenarios for N1-(2-Fluorophenyl)-N2-(4-(furan-3-yl)benzyl)oxalamide Based on Differentiated Properties


Kinase Inhibitor Lead Optimization Requiring Ortho-Fluorine Metabolic Shielding

For kinase programs where N-dealkylation is a major metabolic liability, the ortho-fluorophenyl group offers enhanced metabolic stability compared to non-fluorinated or para-fluorinated analogs [1][2]. This compound serves as a strategic intermediate for synthesizing oxalamide-based type II kinase inhibitors targeting c-Met or similar receptors.

Fragment Elaboration Libraries Aiming for CNS Drug-Like Space

With a XLogP3 of 3.1 and TPSA of 71.3 Ų, this compound resides within the preferred property envelope for CNS drugs (XLogP <5, TPSA <90 Ų) [1]. Its molecular weight (338.3 g/mol) and moderate flexibility make it a suitable starting point for fragment-to-lead campaigns targeting neurological kinases or GPCRs.

Selective Kinase Profiling Panels Requiring Additional Hydrogen Bonding Features

The furan oxygen contributes an extra hydrogen bond acceptor not present in simpler oxalamides, offering a selectivity handle that can be exploited in structure-based design [1][3]. Procurement is indicated for laboratories synthesizing focused libraries to discriminate between closely related kinase family members.

Quote Request

Request a Quote for N1-(2-fluorophenyl)-N2-(4-(furan-3-yl)benzyl)oxalamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.